![molecular formula C12H13N3O2S2 B7743543 2-[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7743543.png)
2-[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
The compound “2-[(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C18H18N4O2S2 . It has a molecular weight of 386.5 g/mol . The IUPAC name for this compound is 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide .
Molecular Structure Analysis
The compound has a complex structure that includes a hexahydro1benzothieno[2,3-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group . The InChI string representation of the compound is InChI=1S/C18H18N4O2S2/c23-14(20-9-11-4-3-7-19-8-11)10-25-18-21-16(24)15-12-5-1-2-6-13(12)26-17(15)22-18/h3-4,7-8H,1-2,5-6,9-10H2,(H,20,23)(H,21,22,24) .
Physical And Chemical Properties Analysis
The compound has several notable computed properties. It has a molecular weight of 386.5 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 2.6 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its rotatable bond count is 5 . The topological polar surface area is 137 Ų . The compound has a complexity of 586 .
properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c13-8(16)5-18-12-14-10(17)9-6-3-1-2-4-7(6)19-11(9)15-12/h1-5H2,(H2,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHBMORFZDUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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